4(5H)-Selenazolone, 2-(4-methylphenyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr, cm$$^{-1}$$):
Mass Spectrometric Fragmentation Patterns
- EI-MS (m/z) :
Crystallographic Studies and X-ray Diffraction Analysis
No single-crystal X-ray data for this specific compound has been reported. However, analogous selenazolones (e.g., 2-phenyl-1,3-selenazol-4-one) crystallize in monoclinic systems with space group P2$$_1$$/c , featuring planar selenazole rings and dihedral angles of 10–15° between the aryl substituent and the core heterocycle. Computational models predict similar packing patterns dominated by π-π stacking and weak C-H···O interactions.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
- B3LYP/6-311++G(d,p) : Optimized geometry shows a planar selenazole ring with bond lengths of 1.83 Å (C-Se) and 1.28 Å (C=O) .
- HOMO-LUMO Gap : Calculated at 4.2 eV , indicating moderate electronic stability.
- Electrostatic Potential Maps : Highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones near selenium.
Properties
CAS No. |
350578-71-1 |
|---|---|
Molecular Formula |
C10H9NOSe |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-selenazol-4-one |
InChI |
InChI=1S/C10H9NOSe/c1-7-2-4-8(5-3-7)10-11-9(12)6-13-10/h2-5H,6H2,1H3 |
InChI Key |
WPPIZIZWGGXUHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C[Se]2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C[Se]2 |
Synonyms |
2-(4-Methylphenyl)-1,3-selenazol-4-one 2-(4-MP)-SA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Analogs: Thiazolones, Oxazolones, and Selenazolones
The selenazolone scaffold differs from its sulfur (thiazolone) and oxygen (oxazolone) analogs primarily in heteroatom electronegativity and atomic radius. Key comparisons include:
- Thiazolones : The compound MMPT (4(5H)-thiazolone derivative) demonstrates glycoprotein-independent apoptosis induction, suggesting selenazolones may exhibit similar mechanisms with enhanced efficacy due to selenium’s nucleophilic and redox-active nature .
- Oxazolones : Derivatives like 5(4H)-Oxazolone, 4-[(2,3-dimethoxyphenyl)methylene]-2-phenyl, show anti-inflammatory activity (IC₅₀ = 11.6 μM) . Selenazolones may display divergent activity profiles due to selenium’s larger size affecting target binding.
Substituent Effects: 4-Methylphenyl Group
The 4-methylphenyl substituent is common in heterocycles such as indolizines and pyridazinones:
- 2-(4-Methylphenyl) Indolizine : Exhibits high gastrointestinal absorption (GIA) and blood-brain barrier (BBB) penetration (log P = 3.73), indicating the 4-methylphenyl group enhances lipophilicity . This substituent likely contributes similarly to the selenazolone’s pharmacokinetics, though selenium’s polarizability may reduce BBB permeability compared to indolizines.
- Pyridazinone Derivatives: Anti-inflammatory activity in 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC₅₀ = 11.6 μM) highlights the substituent’s role in modulating bioactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4(5H)-Selenazolone, 2-(4-methylphenyl)-, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis of selenazolone derivatives often involves cyclization reactions using selenoureas or selenoamides with α-halo ketones or esters. For example, refluxing 4-methylphenyl-substituted precursors in polar aprotic solvents (e.g., DMF) with sodium acetate as a base can facilitate ring closure . Key variables include temperature control (80–120°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via recrystallization (e.g., DMF-ethanol mixtures) is recommended to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 4(5H)-Selenazolone derivatives?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing selenazole ring protons (δ 7.5–8.5 ppm) and methylphenyl substituents (δ 2.3–2.6 ppm for CH3) .
- IR Spectroscopy : Identifies C=Se stretches (~600–650 cm⁻¹) and ring vibrations .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the selenazolone core and substituent geometry (e.g., monoclinic P21/n space group observed in related thiadiazole structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 4(5H)-Selenazolone derivatives with enhanced bioactivity?
- Methodology :
- Substituent Modulation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to evaluate effects on antimicrobial or anticancer activity .
- Bioassay-Driven Optimization : Test derivatives against standardized cell lines (e.g., LPS-induced macrophage inflammation models) and compare IC50 values .
- Data Correlation : Use regression analysis to link substituent Hammett constants (σ) with activity trends .
Q. What computational strategies are employed to predict target binding and pharmacokinetics of selenazolone analogs?
- Methodology :
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with high binding affinity .
- ADMET Prediction : Utilize SwissADME or pkCSM to assess log P (optimal range: 2–4), blood-brain barrier permeability, and CYP450 inhibition risks . For example, methylphenyl derivatives often exhibit log P ~3.7, balancing solubility and membrane penetration .
Q. How can researchers resolve contradictions in reported biological activities of selenazolone analogs?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations to isolate compound-specific effects .
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and mass spectrometry to rule out degradation artifacts .
- Meta-Analysis : Compare datasets across publications to identify outliers or confounding variables (e.g., solvent used in assays) .
Key Recommendations for Experimental Design
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the selenazolone ring .
- Biological Testing : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to contextualize activity .
- Data Reporting : Disclose solvent effects, as DMSO >1% can artificially inflate cytotoxicity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
